molecular formula C14H20O3 B11875495 2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid

2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid

Katalognummer: B11875495
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: UIVYWXVVGSJBGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylpentanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with 4,4-dimethylpentanoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid
  • 2-(3-Methoxyphenyl)-4,4-dimethylpentanol
  • 2-(3-Methoxyphenyl)-4,4-dimethylpentanone

Uniqueness

2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid is unique due to the presence of both a methoxy group and a dimethylpentanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H20O3

Molekulargewicht

236.31 g/mol

IUPAC-Name

2-(3-methoxyphenyl)-4,4-dimethylpentanoic acid

InChI

InChI=1S/C14H20O3/c1-14(2,3)9-12(13(15)16)10-6-5-7-11(8-10)17-4/h5-8,12H,9H2,1-4H3,(H,15,16)

InChI-Schlüssel

UIVYWXVVGSJBGV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(C1=CC(=CC=C1)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.